molecular formula C18H15OP B1608749 (4-Hydroxyphenyl)diphenylphosphine CAS No. 5068-21-3

(4-Hydroxyphenyl)diphenylphosphine

Cat. No.: B1608749
CAS No.: 5068-21-3
M. Wt: 278.3 g/mol
InChI Key: QOPABJOZVXZFJG-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)diphenylphosphine, also known as 4-(Diphenylphosphino)phenol, is an organophosphorus compound with the molecular formula (C₆H₅)₂PC₆H₄OH. This compound is notable for its role as a ligand in various catalytic processes, particularly in cross-coupling reactions. It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further bonded to a diphenylphosphine group.

Scientific Research Applications

(4-Hydroxyphenyl)diphenylphosphine has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a ligand in catalytic processes, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

Target of Action

The primary target of (4-Hydroxyphenyl)diphenylphosphine is a wide range of organic compounds, including aldehydes, ketones, and esters . It acts as a reducing agent, facilitating the reduction of these compounds.

Mode of Action

This compound operates by donating a pair of electrons to a substrate, thereby initiating substrate reduction . The phosphorus atom within this compound functions as a nucleophile, launching an attack on the substrate and forming a phosphorus-substrate intermediate . This leads to a series of subsequent steps, ultimately resulting in the formation of the reduced product .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the reduction pathway of organic compounds . By acting as a reducing agent, it facilitates the conversion of aldehydes, ketones, and esters into their reduced forms . This plays a pivotal role in various biochemical processes, including the synthesis of chiral compounds .

Pharmacokinetics

Its molecular weight of 27828 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The action of this compound results in the reduction of various organic compounds . This can lead to significant changes at the molecular and cellular level, depending on the specific compounds being reduced. For instance, the reduction of aldehydes and ketones can result in the formation of alcohols, which can have various effects on cellular processes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors While specific details are not available, factors such as temperature, pH, and the presence of other chemicals can potentially affect its action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)diphenylphosphine typically involves the reaction of diphenylphosphine with 4-bromophenol under basic conditions. A common method includes the use of a palladium catalyst in the presence of a base such as potassium carbonate. The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These may include continuous flow reactors and optimized catalytic systems to enhance yield and purity. The use of high-throughput screening for catalyst optimization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)diphenylphosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted phosphines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: Lacks the hydroxyl group, making it less versatile in certain catalytic applications.

    (2-Bromophenyl)diphenylphosphine: Contains a bromine atom, which can participate in different types of reactions compared to the hydroxyl group.

    4-(Dimethylamino)phenyldiphenylphosphine: Contains a dimethylamino group, which alters its electronic properties and reactivity.

Uniqueness

(4-Hydroxyphenyl)diphenylphosphine is unique due to the presence of the hydroxyl group, which enhances its ability to participate in hydrogen bonding and other interactions. This feature makes it particularly useful in catalytic processes where such interactions are beneficial for reactivity and selectivity.

Properties

IUPAC Name

4-diphenylphosphanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15OP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPABJOZVXZFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391505
Record name (4-Hydroxyphenyl)diphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5068-21-3
Record name (4-Hydroxyphenyl)diphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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